For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This carboxylic acid intermediate is prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification with sodium hydroxide [].
Molecular Structure Analysis
X-ray crystallographic studies of various derivatives reveal that the pyrazolo[1,5-a]pyrimidine ring system is generally planar. The dihedral angle between the 4-fluorophenyl ring and the pyrazolo[1,5-a]pyrimidine ring can vary depending on the substituents present at other positions of the molecule. For example, in diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, the dihedral angle between these two rings is 53.618(162)° [].
Applications
Anticancer agents: Studies have shown that certain derivatives exhibit potent inhibitory activity against various cancer cell lines, including human lung adenocarcinoma (A549) and human gastric cancer (MKN45) [, ]. These findings suggest their potential as lead compounds for developing new anticancer drugs.
Anti-tuberculosis agents: Some derivatives demonstrate moderate activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis []. This finding highlights their potential as starting points for the development of novel anti-tuberculosis drugs.
Compound Description: This compound is a derivative of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, modified with a pentanedioate group at the 3-position of the pyrazolopyrimidine core. Research indicates it exhibits moderate antituberculosis activity. []
Relevance: This compound shares the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, with the addition of a pentanedioate substituent. This modification highlights the potential for exploring various functional groups at this position to modulate biological activity.
Compound Description: This compound is another derivative of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, featuring a dimethylcarboxamide group at the 3-position. This compound demonstrates notable inhibitory effects on the proliferation of certain cancer cell lines. []
Relevance: Similar to the previous compound, this derivative retains the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine but incorporates a dimethylcarboxamide substituent at the 3-position. This further emphasizes the significance of the 3-position for introducing modifications that influence biological activity.
Compound Description: This compound expands upon the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with the addition of a 2,4-dichlorophenyl group at the 3-position and a phenyl group at the 2-position. []
Relevance: This derivative highlights the potential for introducing aryl substituents at both the 2- and 3-positions of the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffold. This structural diversification expands the possibilities for exploring structure-activity relationships.
Compound Description: This derivative is closely related to the previous compound, maintaining the 2,4-dichlorophenyl group at the 3-position but replacing the 2-phenyl substituent with a methyl group. []
Relevance: The structural similarity between this compound and 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows for a direct comparison of the impact of a bulky aromatic substituent (phenyl) versus a smaller alkyl group (methyl) at the 2-position on the overall properties of the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core.
Compound Description: This compound features a methyl group at the 2-position and a 4-tolyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core. While it retains the 7-(trifluoromethyl) substituent, it replaces the 4-fluorophenyl group at the 5-position with a 4-tolyl group. []
Relevance: This modification explores the replacement of the 4-fluorophenyl group in 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with a 4-tolyl group. This alteration probes the influence of the fluorine atom on the phenyl ring's electronic properties and its subsequent effects on the compound's overall behavior.
Compound Description: This compound combines structural elements from several previous derivatives, incorporating a 2,4-dichlorophenyl group at the 3-position, a phenyl group at the 2-position, and a p-tolyl group at the 5-position. It exhibits significant inhibitory activity against the A549 human lung adenocarcinoma cell line and the MKN45 human gastric cancer cell line. []
Relevance: This compound merges structural features from different related compounds, showcasing the potential for combining modifications at various positions of the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core. This approach allows for the exploration of synergistic effects and the fine-tuning of biological activity.
Compound Description: This compound introduces a 4-methylpiperazine moiety at the 7-position and a 4-(trifluoromethyl)phenyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core. Additionally, a carbonitrile group is present at the 3-position. This compound demonstrates significant inhibitory activity against the K562 and MKN45 cancer cell lines. []
Relevance: This derivative highlights a significant structural change compared to 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. It shifts the trifluoromethyl group from the 7- to the 5-position on the phenyl ring, while also introducing a 4-methylpiperazine substituent at the 7-position. This substantial modification offers insights into the effects of altering the position of the trifluoromethyl group and introducing a bulky, basic substituent like 4-methylpiperazine on the biological activity of the pyrazolo[1,5-a]pyrimidine scaffold.
Compound Description: This represents a series of compounds where 'R' signifies various substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine core. These compounds share the 3-phenyl and 7-trifluoromethyl groups but differ in the 'R' group, allowing for the exploration of structure-activity relationships. []
Relevance: This series of compounds provides a direct comparison to 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine by systematically varying the substituent at the 5-position. This approach allows researchers to understand the specific contributions of different substituents at this position to the compound's overall properties and activities.
Compound Description: DFPA is a complex derivative that incorporates the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine. It features a 6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl substituent attached to the 7-position of the pyrazolo[1,5-α]pyrimidine ring system. Molecular docking studies suggest potential inhibitory activity against Mycobacterium tuberculosis pantothenate kinase (MtPanK) and human PanK. [, ]
Relevance: This compound demonstrates the potential for creating intricate derivatives based on the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine scaffold by introducing substantial modifications and incorporating additional heterocyclic systems. This complexity allows for fine-tuning the compound's properties and targeting specific biological pathways.
Relevance: Although this compound does not directly contain the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core, its structural similarities, particularly the presence of the 4-fluorophenyl group and modifications at the 5- and 7-positions, provide valuable insights. This comparison highlights how subtle structural changes, such as replacing a trifluoromethyl group with a hydroxyl group, can impact a compound's biological target and activity profile.
7-Aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines
Compound Description: This set of compounds represents a class of pyrazolo[1,5-a]pyrimidines with variations in the substituents at the 5- and 7-positions. They commonly feature an amino group at the 2-position and a 3-(4′-arylazo) group. The variations include the presence of either a methyl group or an aryl group at the 5-position and the presence or absence of a trifluoromethyl group at the 7-position. These compounds have been evaluated for their cytotoxic activity. []
Relevance: This class of compounds provides valuable insights into the structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold and how modifications at different positions can influence biological activity. Comparing these compounds to 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows researchers to explore the impact of different substituents, such as the 2-amino and 3-(4′-arylazo) groups, on the compound's cytotoxic potential. Additionally, the variations in the 5- and 7-positions offer insights into the structure-activity relationships within this class of compounds.
Compound Description: This compound serves as a core structure for a series of cyclometalated heteroleptic platinum(II) complexes, where it acts as a cyclometalating ligand (C^N). This core structure is modified with various substituents at the 7-position of the phenyl ring, including fluorine, chlorine, bromine, methoxy, and methyl groups. These platinum(II) complexes have been studied for their antibacterial, cytotoxic, and DNA-binding properties. []
Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7), meaning it enhances the receptor's activity when glutamate binds to it. []
Relevance: While VU6005649 shares the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core with the main compound, it has a distinct substitution pattern. It features a 2,3-difluoro-4-methoxyphenyl group at the 3-position and methyl groups at the 2- and 5-positions. This comparison reveals how structural modifications can significantly alter the biological target and activity profile of pyrazolo[1,5-a]pyrimidine derivatives. This information is crucial for designing compounds with specific pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.